Phenyl allyldithiocarbamate

Description

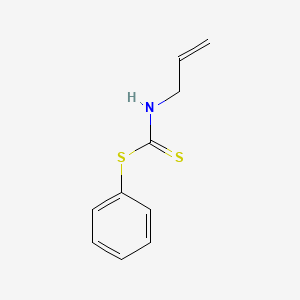

Structure

3D Structure

Properties

CAS No. |

62118-13-2 |

|---|---|

Molecular Formula |

C10H11NS2 |

Molecular Weight |

209.3 g/mol |

IUPAC Name |

phenyl N-prop-2-enylcarbamodithioate |

InChI |

InChI=1S/C10H11NS2/c1-2-8-11-10(12)13-9-6-4-3-5-7-9/h2-7H,1,8H2,(H,11,12) |

InChI Key |

WZQVHXQNGGAOCD-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNC(=S)SC1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of Phenyl allyldithiocarbamate in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides precise information on the chemical environment, count, and connectivity of atoms within the molecule.

One-dimensional (1D) NMR spectra provide the fundamental data for structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound accounts for all 11 hydrogen atoms, each resonating at a characteristic chemical shift (δ) that reflects its electronic environment. The spectrum typically recorded in a deuterated solvent like chloroform (B151607) (CDCl₃) reveals distinct signals for the phenyl, amine, and allyl moieties.

Phenyl Protons (H-2' to H-6'): These five protons appear in the aromatic region (δ 7.2–7.6 ppm) as a complex multiplet, characteristic of a monosubstituted benzene (B151609) ring.

Amine Proton (N-H): A broad singlet is typically observed at a downfield shift (e.g., δ ~8.5 ppm), which is characteristic of a thioamide-like proton. Its broadness is due to quadrupolar coupling with the ¹⁴N nucleus and potential chemical exchange.

Allyl Protons (H-1, H-2, H-3): The three distinct protons of the allyl group are clearly resolved. The methylene (B1212753) protons (H-1) adjacent to the sulfur atom are deshielded, appearing as a doublet around δ 4.0–4.2 ppm. The internal vinyl proton (H-2) resonates as a complex multiplet around δ 5.8–6.0 ppm, and the two terminal vinyl protons (H-3) appear as two distinct doublets of triplets around δ 5.2–5.4 ppm due to cis and trans coupling with H-2.

The detailed assignments are summarized in the table below.

Interactive Table: ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 8.51 | br s | 1H | - | N-H |

| 7.55 | m | 2H | - | Phenyl H -2', H -6' (ortho) |

| 7.38 | m | 2H | - | Phenyl H -3', H -5' (meta) |

| 7.24 | m | 1H | - | Phenyl H -4' (para) |

| 5.91 | ddt | 1H | J = 17.0, 10.1, 5.5 | Allyl -CH =CH₂ (H-2) |

| 5.31 | dt | 1H | J = 17.0, 1.2 | Allyl -CH=CH ₂ (trans, H-3a) |

| 5.25 | dt | 1H | J = 10.1, 1.2 | Allyl -CH=CH ₂ (cis, H-3b) |

| 4.15 | d | 2H | J = 5.5 | S-CH ₂- (H-1) |

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum confirms the carbon skeleton, showing signals for all 10 carbon atoms. A key diagnostic signal is the thiocarbonyl carbon (C=S), which resonates at a significantly downfield position (δ ~195–200 ppm) due to the strong deshielding effect of the sulfur atom. The carbons of the phenyl and allyl groups appear in their expected regions.

Interactive Table: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 196.4 | C =S (Thiocarbonyl) |

| 138.2 | Phenyl C -1' (ipso) |

| 132.9 | Allyl -C H=CH₂ (C-2) |

| 129.1 | Phenyl C -3', C -5' (meta) |

| 126.5 | Phenyl C -4' (para) |

| 124.8 | Phenyl C -2', C -6' (ortho) |

| 118.7 | Allyl -CH=C H₂ (C-3) |

| 39.8 | S-C H₂- (C-1) |

While 1D NMR provides a list of atoms, 2D NMR techniques establish the connectivity between them, confirming the molecular structure unambiguously.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other (typically through 2-3 bonds). For this compound, COSY spectra show strong cross-peaks connecting the allyl protons: H-1 (δ 4.15) correlates with H-2 (δ 5.91), which in turn correlates with both H-3a (δ 5.31) and H-3b (δ 5.25). This confirms the integrity of the -CH₂-CH=CH₂ spin system. Correlations are also observed within the aromatic multiplet.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps each proton directly to the carbon it is attached to. It is used to definitively assign the carbon signals based on the more easily assigned proton signals. For instance, the proton signal at δ 4.15 ppm shows a cross-peak to the carbon signal at δ 39.8 ppm, confirming this pair as the S-CH₂ group (C-1).

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular fragments. Key correlations for this compound include:

A correlation between the N-H proton (δ 8.51) and the thiocarbonyl carbon (C=S, δ 196.4), confirming the thioamide linkage.

Correlations from the allyl methylene protons (H-1, δ 4.15) to the thiocarbonyl carbon (C=S, δ 196.4), establishing the S-allyl connection.

Correlations from the ortho-phenyl protons (H-2'/H-6', δ 7.55) to the ipso-carbon (C-1', δ 138.2) and the meta-carbons (C-3'/C-5', δ 129.1), confirming the phenyl ring structure.

Together, these 1D and 2D NMR experiments provide a complete and verified map of the atomic structure of this compound.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides the exact molecular weight of a compound and offers structural insights through the analysis of its fragmentation patterns upon ionization.

HRMS is essential for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of precision (typically <5 ppm error), it can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound (C₁₀H₁₁NS₂), the exact mass is calculated based on the most abundant isotopes.

Calculated Exact Mass for [M+H]⁺ (C₁₀H₁₂NS₂⁺): 210.04057

Observed Exact Mass: A typical experimental result would be m/z 210.0403, which corresponds to a mass error of -1.3 ppm, unequivocally confirming the elemental formula C₁₀H₁₁NS₂.

In MS/MS analysis, the molecular ion ([M+H]⁺, m/z 210) is isolated and subjected to collision-induced dissociation (CID) to generate a characteristic set of fragment ions. The fragmentation pattern is a structural fingerprint. Key fragmentation pathways for this compound include:

Loss of the Allyl Radical: Cleavage of the weak S-C(allyl) bond results in the loss of an allyl radical (•C₃H₅, 41 Da), yielding a prominent fragment ion at m/z 168.0117, corresponding to the protonated phenyl dithiocarbamic acid fragment [C₇H₆NS₂]⁺.

Formation of Phenyl Isothiocyanate: A characteristic rearrangement and cleavage can lead to the formation of a stable Phenyl isothiocyanate molecule (C₆H₅NCS, 135 Da), often observed as a fragment ion at m/z 135.0191 or inferred from the corresponding neutral loss.

Formation of the Allyl Cation: The allyl group can be observed as a cation at m/z 41.0386 ([C₃H₅]⁺).

Phenyl Ring Fragments: Further fragmentation can lead to ions characteristic of the phenyl group, such as the phenyl cation at m/z 77.0386 ([C₆H₅]⁺).

Interactive Table: Major MS/MS Fragments of this compound ([M+H]⁺ = 210.0406)

| Fragment m/z (Observed) | Formula of Ion | Neutral Loss | Proposed Fragment Structure |

| 168.0117 | [C₇H₆NS₂]⁺ | C₃H₅• (Allyl radical) | Phenyl-NH-C(=S)-S⁺ |

| 135.0191 | [C₇H₅NS]⁺ | C₃H₅S• | Phenyl isothiocyanate |

| 93.0573 | [C₆H₇N]⁺• | C₄H₄S₂ | Aniline radical cation |

| 77.0386 | [C₆H₅]⁺ | C₄H₆NS₂ | Phenyl cation |

| 41.0386 | [C₃H₅]⁺ | C₇H₆NS₂ | Allyl cation |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy probes the stretching and bending of chemical bonds, providing a rapid and non-destructive method for identifying functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

N-H Stretch: A sharp to moderately broad band appears around 3300–3350 cm⁻¹, indicative of the N-H bond in the secondary thioamide-like structure.

C-H Stretches: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹ (e.g., ~3060 cm⁻¹), while aliphatic C-H stretches from the allyl group appear just below 3000 cm⁻¹ (e.g., ~2920 and 2980 cm⁻¹).

C=C Stretches: The alkene C=C stretch of the allyl group gives a weak to medium band around 1640 cm⁻¹. Aromatic C=C ring stretches appear as a series of bands in the 1600–1450 cm⁻¹ region.

Thioamide Bands: The dithiocarbamate (B8719985) moiety gives rise to complex, strongly coupled vibrations. The "thioamide I" band, with significant C-N stretching character, is found around 1510 cm⁻¹. The "thioamide II" band, which has major contributions from C=S stretching and N-H bending, is a strong band typically located in the 1250–1350 cm⁻¹ region. A band with significant C=S character is also found near 1050 cm⁻¹.

Interactive Table: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3330 | Medium, Sharp | N-H stretch |

| ~3065 | Medium | Aromatic C-H stretch |

| ~2985, 2925 | Medium | Aliphatic (Allyl) C-H stretch |

| ~1642 | Weak-Medium | Alkene C=C stretch |

| ~1595, 1490 | Strong | Aromatic C=C ring stretch |

| ~1510 | Strong | Thioamide I (ν C-N, δ N-H) |

| ~1335 | Strong | Thioamide II (δ N-H, ν C=S) |

| ~1055 | Strong | ν C=S stretch character |

Raman Spectroscopy: Raman spectroscopy provides complementary information. Due to polarizability changes, non-polar bonds often give stronger Raman signals than IR signals. For this compound, the C=S and S-C stretching vibrations are expected to be strong and easily identifiable in the Raman spectrum. The symmetric breathing modes of the aromatic ring and the C=C stretch of the allyl group also produce intense Raman signals, providing another layer of structural confirmation and creating a unique spectroscopic fingerprint for the compound.

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) is a definitive technique for determining the precise atomic and molecular structure of a crystalline solid. For this compound, X-ray crystallography has been utilized to confirm its molecular geometry. These studies have revealed a planar configuration around the thioureide (–N-CS₂) group, with the allyl chain adopting a gauche conformation, which is believed to minimize steric hindrance.

The fundamental principle of XRD analysis is the interaction of X-rays with the electron clouds of atoms arranged in a crystal lattice. When a beam of monochromatic X-rays strikes a crystal, the waves are scattered by the atoms. Due to the regular, repeating arrangement of atoms in the crystal, the scattered waves interfere with one another, producing a unique diffraction pattern of constructive interference (spots of high intensity) at specific angles. This phenomenon is governed by Bragg's Law.

While specific crystallographic data for this compound is not widely published, a typical single-crystal XRD analysis yields a set of parameters that define the crystal structure, as shown in the representative table below for a related dithiocarbamate compound. iucr.org

Chromatographic Separation Techniques for Purification and Quantitative Analysis

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound from reaction mixtures or complex matrices. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed, though often with specific methodologies adapted to the chemical properties of dithiocarbamates.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of dithiocarbamates. tandfonline.com Given the properties of this compound, reversed-phase HPLC is the most common approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

The most widely used stationary phases are silica-based particles chemically bonded with alkyl chains, typically C18 (octadecylsilane). encyclopedia.puboup.com Separation is achieved based on the hydrophobic partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. For this compound, the phenyl and allyl groups contribute to its retention on a C18 column.

The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. oup.com The elution strength is controlled by adjusting the ratio of the organic solvent. Gradient elution, where the mobile phase composition is changed over time, is often used to achieve optimal separation of complex mixtures. oup.com Additives like formic acid may be included in the mobile phase to improve peak shape and control the ionization state of analytes. jespublication.com

Detection is commonly performed using an ultraviolet (UV) detector, as the phenyl group in this compound provides strong chromophores. encyclopedia.puboup.com A detection wavelength of around 272 nm is often effective for dithiocarbamate derivatives. oup.comjespublication.com For enhanced specificity and sensitivity, especially in complex matrices, HPLC can be coupled with a mass spectrometer (LC-MS/MS). jst.go.jp In some cases, pre-column or post-column derivatization is used to enhance detectability or alter the chromatographic behavior of the analyte. encyclopedia.pubjespublication.com

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to the compound's low volatility and thermal instability. Therefore, indirect methods are standard practice for the quantitative analysis of dithiocarbamates. tandfonline.com These methods typically involve converting the dithiocarbamate into a more volatile and stable derivative prior to GC analysis.

The most common approach is acid hydrolysis . In this method, the sample is subjected to hot acid digestion, which quantitatively decomposes the dithiocarbamate moiety into carbon disulfide (CS₂). encyclopedia.pubthermofisher.com The volatile CS₂ is then extracted into a suitable organic solvent, such as iso-octane, and analyzed by GC. thermofisher.com This is a total residue method that measures the sum of all dithiocarbamates present in the sample, as the result is expressed in terms of CS₂. thermofisher.com EPA Method 630.1 is a standardized procedure based on this principle, using acid digestion to evolve CS₂ for subsequent GC measurement. epa.gov

A second approach involves derivatization to form a more volatile analyte. Dithiocarbamates can be extracted and stabilized in an alkaline solution (e.g., with EDTA/cysteine) and then converted into their methyl esters using a methylating agent like methyl iodide or dimethyl sulfate. jst.go.jpjst.go.jp These methylated derivatives are sufficiently volatile and stable for GC analysis. This method has the advantage of potentially allowing for the separation and identification of different types of dithiocarbamates, rather than just a total residue measurement. jst.go.jpmdpi.com

For both methods, the final analysis is typically performed using a GC system coupled to a mass spectrometer (GC-MS), which provides high selectivity and confident identification of the analyte (either CS₂ or the methylated derivative). encyclopedia.pubmdpi.com Other selective detectors, such as a Flame Photometric Detector (FPD) or a Hall Electrolytic Conductivity Detector (in sulfur mode), can also be used. epa.govacs.org

Computational and Theoretical Investigations of Phenyl Allyldithiocarbamate

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical studies are fundamental to understanding the electronic behavior of a molecule, providing insights into its structure, stability, and reactivity. These investigations typically involve the application of Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For Phenyl allyldithiocarbamate, DFT calculations would be instrumental in determining its optimized molecular geometry, electronic properties, and vibrational frequencies. Such studies would likely focus on the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting energy gap. These parameters are crucial for predicting the molecule's reactivity and kinetic stability.

While specific DFT studies on this compound are not readily found, general principles suggest that the electron-donating nature of the dithiocarbamate (B8719985) group and the aromatic phenyl ring would significantly influence the electronic landscape of the molecule.

Ab Initio Methods and Basis Set Selection

Ab initio methods are another class of quantum chemistry methods based on first principles, without the inclusion of empirical parameters. The accuracy of these calculations is highly dependent on the level of theory and the basis set employed. For a molecule like this compound, a variety of basis sets, such as the Pople-style basis sets (e.g., 6-31G*) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ), could be used to achieve a balance between computational cost and accuracy.

A systematic study would involve geometry optimization and frequency calculations at different levels of theory (e.g., Hartree-Fock, Møller-Plesset perturbation theory) to ascertain the most reliable computational model for this specific molecule. However, published research detailing such a systematic investigation for this compound is currently unavailable.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule and its interactions with its environment over time. For this compound, MD simulations could provide valuable insights into the flexibility of the allyl group and the rotational barriers around the various single bonds.

Theoretical Prediction of Reactivity and Reaction Pathways

The prediction of a molecule's reactivity and the elucidation of its reaction pathways are key applications of computational chemistry. For this compound, theoretical studies could be employed to identify the most likely sites for electrophilic and nucleophilic attack by analyzing the molecular electrostatic potential (MEP) and Fukui functions.

Furthermore, computational methods can be used to model reaction mechanisms, locate transition states, and calculate activation energies. This would be particularly useful for understanding its synthesis, degradation, and potential biochemical interactions. The absence of specific published research in this area means that the reactivity of this compound can only be inferred from the general chemical properties of the dithiocarbamate and phenyl functional groups.

Theoretical Prediction of Chemical Stability and Tautomerism

Theoretical calculations are essential for assessing the chemical stability of a molecule and exploring the possibility of tautomerism. For this compound, computational studies could determine its thermodynamic stability by calculating its enthalpy of formation.

Additionally, the potential for tautomerism in the dithiocarbamate moiety could be investigated. Different tautomeric forms could be modeled, and their relative energies calculated to determine the most stable tautomer under various conditions (e.g., in the gas phase or in different solvents). This information is critical for understanding the compound's chemical behavior and potential biological activity. Regrettably, no specific theoretical studies on the stability and tautomerism of this compound have been identified in the current body of scientific literature.

Chemical Transformations and Derivatization Strategies Involving Phenyl Allyldithiocarbamate

Reactivity of the Dithiocarbamate (B8719985) Moiety

The dithiocarbamate group (-S-C(=S)-N<) is the central functional unit of the molecule and a primary site of chemical reactivity. Its behavior is characterized by the nucleophilicity of the sulfur atoms and the electrophilicity of the thiocarbonyl carbon, which allows for a variety of reactions, including cyclization and rearrangement.

The dithiocarbamate moiety exhibits dual reactivity, engaging with both electrophilic and nucleophilic reagents. nih.gov The sulfur atoms, particularly the one in the C=S double bond, possess lone pairs of electrons, rendering them nucleophilic. nih.gov This allows them to react with a range of electrophiles. For instance, alkylation with alkyl halides can occur at the sulfur atom, leading to the formation of isothiuronium (B1672626) salts.

Conversely, the thiocarbonyl carbon atom (C=S) is electrophilic due to the electron-withdrawing nature of the adjacent sulfur and nitrogen atoms. This site is susceptible to attack by nucleophiles. youtube.com Studies on analogous thiocarbamates have shown that aminolysis reactions, involving nucleophilic attack by amines at the carbonyl carbon, can proceed readily. nih.gov A similar pathway can be envisaged for phenyl allyldithiocarbamate, where strong nucleophiles could attack the thiocarbonyl carbon, potentially leading to the cleavage of the C-S bond and the formation of new derivatives. nih.gov

Table 1: Reactivity of the Dithiocarbamate Moiety

| Reaction Type | Reagent Class | Reactive Site on Dithiocarbamate | Resulting Transformation |

|---|---|---|---|

| Nucleophilic Attack | Electrophiles (e.g., Alkyl Halides) | Sulfur Atoms | S-Alkylation |

| Electrophilic Attack | Nucleophiles (e.g., Amines, Hydroxides) | Thiocarbonyl Carbon | Addition or Substitution |

The structure of this compound is amenable to intramolecular cyclization and rearrangement reactions, particularly under thermal or catalytic conditions. One of the most significant potential transformations is the thio-Claisen rearrangement, a well-documented process for allyl aryl sulfides. researchgate.net In this pericyclic reaction, the allyl group migrates from the sulfur atom to the ortho position of the phenyl ring, followed by tautomerization to restore aromaticity. This process would yield an ortho-allyl thiophenol derivative, fundamentally altering the molecular scaffold. Quantum-chemical studies on the related allyl phenyl sulfide (B99878) indicate that such transformations proceed through specific transition states. researchgate.net

Furthermore, the presence of multiple reactive sites allows for other potential cyclization pathways. For example, radical-induced cyclization could be initiated, leading to the formation of heterocyclic systems. rsc.org Depending on the reaction conditions, intramolecular addition of the nitrogen or sulfur atom to the allyl double bond could also lead to the formation of five- or six-membered rings.

Functionalization of the Phenyl and Allyl Subunits

Beyond the dithiocarbamate core, the phenyl and allyl groups offer additional handles for chemical modification, allowing for the synthesis of a diverse library of derivatives.

The phenyl group can undergo electrophilic aromatic substitution (SEAr), a fundamental class of reactions for aromatic compounds. wikipedia.orglibretexts.org The outcome of these reactions is governed by the electronic properties of the substituent already attached to the ring—in this case, the allyldithiocarbamate group. The sulfur atom directly bonded to the ring can donate electron density into the aromatic system via resonance, which typically directs incoming electrophiles to the ortho and para positions. reddit.com

Table 2: Predicted Electrophilic Aromatic Substitution Outcomes

| Reaction | Reagents | Electrophile | Expected Product Position(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | ortho, para |

| Bromination | Br₂, FeBr₃ | Br⁺ | ortho, para |

| Sulfonation | SO₃, H₂SO₄ | HSO₃⁺ | ortho, para |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ | ortho, para |

The terminal double bond of the allyl group is a site of high reactivity, characteristic of alkenes. It can readily undergo a variety of addition reactions. For example, treatment with halogens (e.g., Br₂ or Cl₂) would lead to the corresponding dihalo-propyl derivative. Similarly, hydrohalogenation (with HBr or HCl) would result in the addition of a hydrogen and a halogen atom across the double bond.

Another important transformation is the isomerization of the double bond. researchgate.net Catalyzed by transition metals (like ruthenium) or strong bases, the terminal double bond can migrate to an internal position to form the more thermodynamically stable propenyl isomer. researchgate.netresearchgate.net This isomerization brings the double bond into conjugation with the phenyl ring (via the dithiocarbamate linkage), which can significantly alter the electronic and chemical properties of the molecule.

Role as a Precursor in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. researchgate.net The diverse functionality of this compound makes it an intriguing candidate for use as a scaffold in the design of novel MCRs.

While specific examples of this compound in MCRs are not extensively documented, its constituent parts suggest its potential. For instance, it could be employed in reactions where the dithiocarbamate moiety acts as a nucleophile. A one-pot reaction involving an aldehyde, an amine, and this compound could potentially lead to complex α-amino dithiocarbamate derivatives. The synthesis of dithiocarbamates themselves can be achieved via a three-component reaction of an amine, carbon disulfide, and a Michael acceptor, highlighting the compatibility of this functional group with MCR conditions. researchgate.net Furthermore, the allyl group could participate in transition metal-catalyzed MCRs, acting as an allylic precursor for the formation of new carbon-carbon or carbon-heteroatom bonds. researchgate.net

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a prominent form of reversible-deactivation radical polymerization (RDRP) that enables the synthesis of polymers with predetermined molecular weights, complex architectures, and narrow molecular weight distributions (low polydispersity index, PDI). sigmaaldrich.comsemanticscholar.org The control in RAFT polymerization is achieved by adding a specific thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA), to a conventional free-radical polymerization system. sigmaaldrich.comnih.gov Dithiocarbamates represent a significant class of RAFT agents. sigmaaldrich.com

This compound, as a member of the dithiocarbamate family, functions based on the core RAFT mechanism. This process involves a degenerative chain transfer where a propagating polymer radical (P•n) adds to the thiocarbonyl group (C=S) of the RAFT agent. This addition forms a short-lived radical intermediate which then fragments. This fragmentation can release either the original propagating radical (P•n) or a new radical (R•), derived from the RAFT agent, which can initiate a new polymer chain. semanticscholar.org This rapid exchange between active (propagating radicals) and dormant species (polymeric RAFT agents) allows all chains to grow at a similar rate, leading to controlled polymerization. semanticscholar.org

The efficacy of a dithiocarbamate as a RAFT agent is critically dependent on the electronic properties of the substituents on the nitrogen atom. cmu.edu For this compound, the key structural components are the N-phenyl group (the "Z" group) and the S-allyl group (the "R" group).

The N-Phenyl (Z) Group: The effectiveness of dithiocarbamates is significantly enhanced when the lone pair of electrons on the nitrogen atom is delocalized into an aromatic system. cmu.edu In this compound, the phenyl group attached to the nitrogen atom facilitates this delocalization. This electronic arrangement makes the dithiocarbamate more reactive towards radical addition and promotes the fragmentation step, similar to the behavior of more active dithioester RAFT agents. cmu.edu In contrast, simple N,N-dialkyl dithiocarbamates, where the nitrogen's lone pair is not part of an aromatic system, are generally ineffective as RAFT agents. cmu.edu

The Allyl (R) Group: The 'R' group must function as an effective homolytic leaving group that can be expelled as a radical (R•) and efficiently re-initiate polymerization. cmu.edu In this compound, the allyl group serves this purpose.

The choice of RAFT agent is crucial for controlling the polymerization of different types of monomers. sigmaaldrich.comsigmaaldrich.com Dithiocarbamates are traditionally considered suitable for controlling the polymerization of "less-activated" monomers (LAMs), such as vinyl esters. sigmaaldrich.com However, the N-phenyl substitution in this compound modifies its reactivity, potentially broadening its applicability to include "more-activated" monomers (MAMs) like styrenes and acrylates, a domain typically controlled by dithioesters or trithiocarbonates. cmu.edusigmaaldrich.com

The table below summarizes the general compatibility and characteristics of different types of dithiocarbamate RAFT agents based on their nitrogen substituents.

| Dithiocarbamate Type | Nitrogen Substituent Feature | RAFT Activity | Typical Monomer Compatibility | Example Structure Feature |

|---|---|---|---|---|

| Ineffective Dithiocarbamates | Non-aromatic (e.g., N,N-dialkyl) | Low / Ineffective | Poor control for most monomers | N(Alkyl)₂ |

| Effective Dithiocarbamates | Nitrogen lone pair part of an aromatic system (e.g., N-Aryl) | High | More-Activated Monomers (e.g., Styrene, Acrylates) cmu.edu | N(H)-Phenyl |

| LAM-Specific Dithiocarbamates | General Dithiocarbamates | Moderate | Less-Activated Monomers (e.g., Vinyl Acetate) sigmaaldrich.com | Generic Dithiocarbamate |

| Switchable Dithiocarbamates | Protonatable Nitrogen (e.g., N-pyridyl) | Switchable (Low to High) | LAMs (deprotonated) and MAMs (protonated) sigmaaldrich.com | N(CH₃)-Pyridyl |

Advanced Applications in Organic Synthesis and Materials Science

Incorporation into Novel Organic Materials

The unique reactivity of the dithiocarbamate (B8719985) group has been harnessed in the development of novel polymeric materials with controlled architectures and responsive properties.

Design of Functionalized Polymer Architectures

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with well-defined architectures, and dithiocarbamates are a known class of RAFT agents. specificpolymers.comwikipedia.orgsigmaaldrich.comsigmaaldrich.com The choice of the R and Z groups on the dithiocarbamate RAFT agent is crucial for controlling the polymerization of different monomers. sigmaaldrich.comsigmaaldrich.com

While the potential for Phenyl allyldithiocarbamate to act as a RAFT agent can be inferred from the general principles of RAFT chemistry, there are no specific studies in the available literature that demonstrate its use in synthesizing functionalized polymer architectures. Research on dithiocarbamate RAFT agents often focuses on other derivatives, and data on the performance of this compound in this context is absent.

Development of Responsive Materials through Chemical Modification

Stimuli-responsive polymers, or "smart" polymers, are materials that undergo significant changes in their properties in response to external stimuli such as pH, temperature, or light. magtech.com.cnnih.gov The incorporation of specific functional groups is key to imparting this responsive behavior.

The dithiocarbamate group, with its potential for metal coordination and redox activity, presents an interesting candidate for the design of responsive materials. However, the scientific literature lacks specific examples of the incorporation of this compound into polymer backbones or as a pendant group to create stimuli-responsive materials.

Analytical Reagent in Specific Chemical Detection Methodologies

The strong chelating ability of dithiocarbamates with a wide range of metal ions has led to their use in analytical chemistry for the detection and quantification of these species. orientjchem.orgresearchgate.net Dithiocarbamate-functionalized materials are often employed as sensors for heavy metal ions in environmental and biological samples. researchgate.net

Despite the known affinity of dithiocarbamates for metal ions, there is a lack of specific analytical methods that report the use of this compound as a selective reagent for the detection of any particular chemical species. The development and validation of analytical methodologies are crucial for establishing a compound's utility as a reliable analytical reagent, and such studies for this compound are not currently available.

Future Research Directions and Unexplored Avenues in Phenyl Allyldithiocarbamate Chemistry

The landscape of chemical research is continually evolving, with a significant push towards sustainability, efficiency, and the discovery of novel functionalities. For the compound phenyl allyldithiocarbamate, several promising future research directions and unexplored avenues exist that could unlock its full potential. These areas range from greener production methods to the exploration of its unique reactivity and application in advanced materials.

Q & A

Q. What are the established synthesis methods for phenyl allyldithiocarbamate, and how are they validated?

this compound is typically synthesized via nucleophilic substitution, where amines react with carbon disulfide (CS₂) and allylating agents (e.g., allyl halides) under alkaline conditions. Zinc complexes (e.g., zinc sulfate) are often used as catalysts to enhance reaction efficiency. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (300–400 MHz) and high-resolution mass spectrometry (HRMS-ESI) are critical for structural validation. For example, deuterated chloroform (CDCl₃) is a common solvent for NMR analysis, while HRMS-ESI in acetonitrile confirms molecular mass .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

Key techniques include:

- NMR spectroscopy : Identifies functional groups and molecular structure using chemical shifts (e.g., allyl protons at δ 5.0–5.8 ppm).

- HRMS-ESI : Provides exact mass determination (±0.001 Da) to confirm molecular composition.

- HPLC with derivatization : For quantification, derivatives like phenyl isothiocyanate are used to enhance detection sensitivity in complex matrices (e.g., biological samples) . Cross-validation with multiple techniques is recommended to address instrumental limitations.

Q. What are the standard applications of this compound in polymer chemistry?

This compound acts as a reactive monomer in thiol-ene click chemistry, facilitating the synthesis of high-refractive-index polymers. For instance, zinc bis(allyldithiocarbamate) derivatives enable flexible materials with tunable optical properties. The allyl group participates in radical-mediated crosslinking, while the dithiocarbamate moiety enhances metal-binding capacity for hybrid materials .

Advanced Research Questions

Q. How can reaction conditions be optimized to synthesize high-purity this compound with minimal byproducts?

Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., acetone, methanol) improve solubility and reaction kinetics.

- Temperature control : Reactions at 25–50°C reduce side reactions like hydrolysis.

- Catalyst screening : Zinc salts (e.g., ZnSO₄) enhance yield, but alternative catalysts (e.g., tetrabutylammonium bromide) may reduce metal contamination. Use a Design of Experiments (DoE) approach, such as central composite design, to systematically evaluate variables (e.g., pH, molar ratios) and identify optimal conditions .

Q. How should researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in efficacy (e.g., antimicrobial vs. toxic effects) may arise from:

- Purity issues : Validate compound purity via HPLC (>95%) before biological assays.

- Environmental factors : Test under controlled conditions (e.g., pH, temperature) to isolate variable impacts.

- Model organism variability : Replicate studies across multiple species (e.g., Nosema ceranae vs. mammalian cell lines) to assess specificity .

Q. What novel applications of this compound are emerging in peptide synthesis and bioconjugation?

Recent studies highlight its role in:

- Peptide modification : The dithiocarbamate group enables site-specific conjugation with cysteine residues, improving stability and bioactivity.

- Hybrid material synthesis : Coupling with zirconium oxide nanocrystals enhances mechanical properties in poly(methyl methacrylate) (PMMA) composites. Methodological challenges include avoiding undesired side reactions during coupling; using protecting groups (e.g., Fmoc) and mild reaction conditions (e.g., RT, aqueous buffers) mitigates this .

Q. What experimental design strategies are critical for derivatizing this compound in complex matrices?

For trace analysis (e.g., in environmental samples):

- Derivatization optimization : Use phenyl isothiocyanate to enhance HPLC-UV detection limits (e.g., 0.1 ppm).

- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges improves recovery rates.

- Validation : Spike-recovery experiments (80–120% recovery) and internal standards (e.g., deuterated analogs) ensure accuracy .

Methodological Considerations

- Data contradiction analysis : Always cross-reference findings with independent techniques (e.g., NMR + HRMS) and replicate under varying conditions.

- Advanced instrumentation : Consider hyphenated techniques like HPLC-MS for quantifying trace derivatives in biological systems .

- Collaborative frameworks : Align with polymer chemistry and biochemistry teams to explore interdisciplinary applications (e.g., antimicrobial polymers, peptide-drug conjugates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.